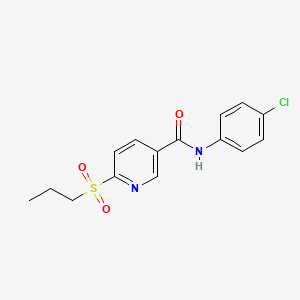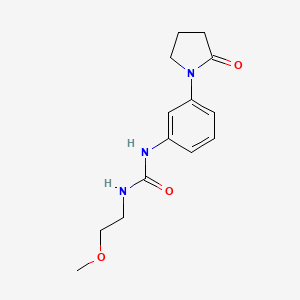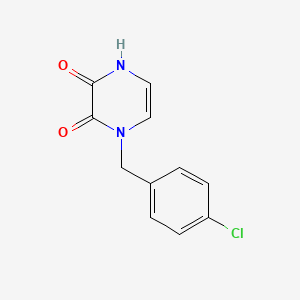![molecular formula C17H19N3O5S2 B2673508 [6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] pentanoate CAS No. 877650-61-8](/img/structure/B2673508.png)
[6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed information on the chemical reactions, it’s recommended to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available from the search results. These properties can include things like melting point, boiling point, solubility, etc. For detailed information, it’s recommended to refer to specialized chemical databases or literature.Scientific Research Applications
Synthesis and Chemical Reactions
The compound's involvement in chemical synthesis and reaction mechanisms has been a subject of study. For example, research has been conducted on the synthesis of bis heterocycles, exploring the potential chemotherapeutic applications of compounds with structures similar to the queried chemical. These studies demonstrate the compound's relevance in creating chemotherapeutic agents, highlighting its significance in medicinal chemistry (V. Ram et al., 1990).
Potential Medicinal Chemistry Applications
Investigations into conformationally constrained, masked cysteines through the synthesis of related chemical structures have provided insights into novel classes of compounds with potential applications in drug development and biochemistry (F. Clerici et al., 1999). Such studies contribute to understanding how structurally similar compounds can be synthesized and applied in medicinal chemistry.
Heterocyclic Compound Synthesis
Research on the synthesis and applications of heterocyclic compounds related to the queried chemical structure has been significant. These compounds are crucial in various fields, including pharmaceuticals and materials science. Studies have explored the synthesis of fully substituted pyrazoles and their sulfenylation, indicating the compound's utility in creating complex heterocyclic structures with broad applications (Jun Sun et al., 2015).
Advanced Organic Synthesis Techniques
The exploration of advanced organic synthesis techniques involving the compound or related structures showcases the potential for creating novel materials and drugs. For instance, studies on the carbopalladation of alkylidenecyclopropanes and capture of intermolecular organopalladics reveal sophisticated methods for manipulating molecular structures, leading to new synthetic pathways (Guy Fournet et al., 1988).
Mechanism of Action
The mechanism of action for this compound is not provided in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. It’s often complex and can involve multiple pathways.
Safety and Hazards
properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-2-3-4-14(22)25-13-8-24-11(7-12(13)21)9-26-17-20-19-16(27-17)18-15(23)10-5-6-10/h7-8,10H,2-6,9H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPBJYHYIKLGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Prop-2-enoyl-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2673425.png)


![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2673430.png)

![2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine](/img/structure/B2673436.png)
![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2673437.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2673441.png)
![N-[(4-tert-butylphenyl)methyl]prop-2-enamide](/img/structure/B2673442.png)


![2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2673447.png)
